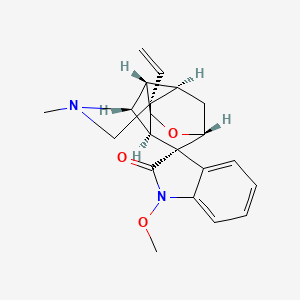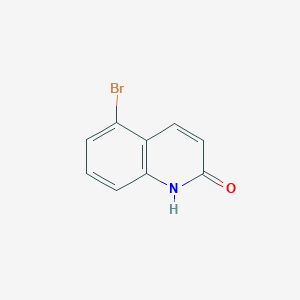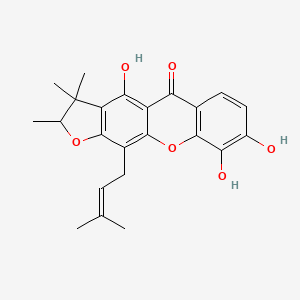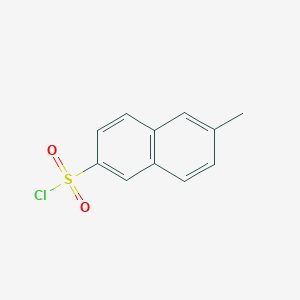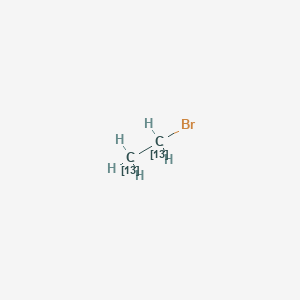
Bromoethane-13C2
Overview
Description
Bromoethane-13C2, also known as ethyl bromide, is a compound of interest in various fields of chemistry due to its utility in synthesis and its isotopic labeling with carbon-13. This compound is a halogenated alkane and is used in organic synthesis as a reagent or intermediate.
Synthesis Analysis
The synthesis of bromoethane derivatives can be achieved through different methods. For instance, 1-bromo-1-lithioethene, a related reagent, can be synthesized on a preparative scale and undergoes clean 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols . Another method involves the aluminum chloride-catalyzed reaction of bromoethane with isotopically-substituted chloroform to obtain 2H or 13C-labeled bromodichloromethane and chlorodibromomethane .
Molecular Structure Analysis
The molecular structure of bromoethane-13C2 can be inferred from studies on similar brominated compounds. For example, the spin-spin coupling constants between carbon-13 and bromine in bromomethanes have been determined, which provides insights into the molecular structure and the relaxation mechanisms of these compounds .
Chemical Reactions Analysis
Bromoethane derivatives participate in various chemical reactions. Bromocyanohydroborane complexes, for example, have been synthesized from amine- and phosphine-dihydrocyanoboranes and bromine, showing that bromine can act as a good leaving group in these reactions . Additionally, the alcoholysis of 1-phenyl-1-bromoethane has been studied, revealing substituent effects on the carbon-13 kinetic isotope effects, which are important for understanding reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoethane-13C2 can be deduced from related compounds. For instance, the thermal decomposition and release of exact masses of HX (X = F, Cl, or Br) from precision polyethylene structures containing halogens have been studied, providing information on the thermal stability of such compounds . The reactivity of bromoethane derivatives with amines and the hydrolytic stability of bromocyanohydroborane complexes have also been reported, which are relevant to the physical and chemical behavior of bromoethane-13C2 .
Scientific Research Applications
Synthesis and Characterization
Bromoethane-13C2 is utilized in synthesizing various compounds. One such application involves the synthesis of mixed halogenated trihalomethanes, achieved through an aluminum chloride-catalyzed reaction of bromoethane with isotopically-substituted chloroform. These products are useful for studies in environmental science and chemistry, especially considering their purification and characterization through methods like preparative gas chromatography, mass spectroscopy, and 13C NMR (Vermeulen et al., 1995).
Kinetic Isotope Effects
Bromoethane-13C2 is instrumental in the study of kinetic isotope effects, particularly in understanding the impact of different substituents on isotopic fractionations. These studies provide insights into chemical reactions, such as the alcoholysis of 1-phenyl-1-bromoethane, revealing the influence of substituents on the 13C fractionations in various solvents and how they affect the isotope effects in these systems (Bron & Stothers, 1969).
Atmospheric Chemistry
The compound plays a role in atmospheric chemistry research. Studies on the thermal decomposition of bromoethane under various conditions have been conducted to understand its behavior in different environments. Such research is crucial in comprehending the overall impact of bromoethane on atmospheric chemistry and environmental health (Vin et al., 2018).
Agricultural Applications
Bromoethane-13C2 has applications in agriculture, specifically in breaking the dormancy of potato tubers. This facilitates early planting and impacts the respiration, ethylene production, and overall metabolism of the tubers. Understanding these effects is vital for improving agricultural practices in regions relying on potato cultivation (Alexopoulos et al., 2009).
Environmental Studies
In environmental studies, bromoethane-13C2 aids in understanding the degradation mechanisms of various pollutants, like halonitromethanes in water. These studies contribute to the development of water treatment strategies and the assessment of potential health hazards associated with these byproducts (Plewa et al., 2004).
Safety and Hazards
Bromoethane-13C2 is highly flammable and is suspected of causing cancer . It is harmful if swallowed or inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .
Future Directions
While the specific future directions for Bromoethane-13C2 are not explicitly mentioned in the retrieved resources, it is worth noting that hyperpolarized 13C MRI is an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney . Therefore, compounds like Bromoethane-13C2 could potentially play a role in advancing this technology.
Mechanism of Action
Target of Action
Bromoethane-13C2, also known as Ethyl-13C2 bromide, is a chemical compound with the formula 13CH313CH2Br
Biochemical Pathways
Bromoethane is known to be metabolized in the liver, where it can form reactive metabolites capable of binding to cellular macromolecules .
Pharmacokinetics
Bromoethane, a related compound, is known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the lungs and urine .
Result of Action
Bromoethane, a similar compound, is known to cause cellular damage through its metabolites, which can bind to and modify cellular macromolecules .
properties
IUPAC Name |
bromo(1,2-13C2)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583917 | |
| Record name | Bromo(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoethane-13C2 | |
CAS RN |
34189-75-8 | |
| Record name | Bromo(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34189-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



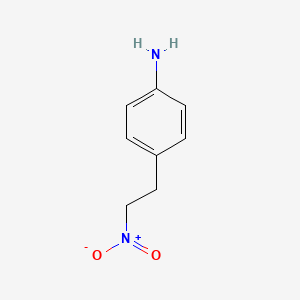
![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)
